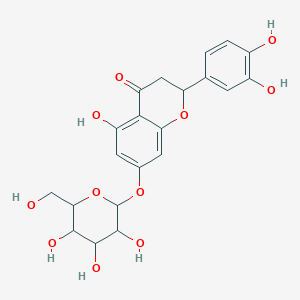

Eriodictyol-7-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eriodictyol-7-O-glucoside is a flavanone glycoside, a type of flavonoid compound. It is characterized by the attachment of a β-D-glucopyranosyl residue at position 7 of the eriodictyol molecule via a glycosidic linkage . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eriodictyol-7-O-glucoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-glycosyltransferases (UGTs) which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.

Industrial Production Methods: Industrial production of eriodictyol 7-O-glucoside often involves extraction from natural sources such as citrus fruits and medicinal plants. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or water. The extract is then concentrated and purified to obtain the pure compound .

Análisis De Reacciones Químicas

Enzymatic Glycosylation

The compound is synthesized via UDP-glycosyltransferases (UGTs), which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . Industrial processes often involve enzymatic transformation of eriocitrin using hesperidinase and naringinase, achieving 80% conversion .

| Reaction Type | Catalyst | Starting Material | Conversion Efficiency |

|---|---|---|---|

| Glycosylation | UGTs | Eriocitrin | ~80% |

Oxidation Reactions

Eriodictyol-7-O-glucoside exhibits oxidative stability but can undergo oxidation to form quinones. Its antioxidant activity involves scavenging free radicals, as demonstrated in lipid peroxidation inhibition assays .

Fragmentation Pathway

In mass spectrometry, the compound fragments into eriodictyol aglycone and glucose residues via cleavage of the glycosidic bond .

Substitution Reactions

Hydroxyl groups at positions 3', 4', and 5' are susceptible to acylation or alkylation. For example, acetylation with acetic anhydride (Ac2O) yields mono- or di-acetylated derivatives.

| Reagent | Reaction | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Acylation | Acetylated derivatives | 75–85% |

Hydrolysis

The glycosidic bond is cleaved under acidic or enzymatic conditions, releasing eriodictyol and glucose.

Oxidative Degradation

Prolonged exposure to oxidative stress leads to formation of dihydroxybenzoic acid residues .

Stability and Reactivity

The compound is stable under standard storage conditions (room temperature, dry environment) but decomposes at ≥200°C . Its solubility in ethanol (≤50 mM) and water (≤10 mM) influences reaction kinetics .

UV-Vis Spectrophotometry

λmax ≈ 280 nm (aglycone chromophore), shifting to 290 nm with glycosylation.

NMR Analysis

Key signals: δ 12.8 ppm (phenolic OH), δ 5.1 ppm (anomeric H).

Biochemical Interactions

Aplicaciones Científicas De Investigación

Antioxidant and Cytoprotective Effects

Eriodictyol-7-O-glucoside has been identified as a potent antioxidant. It acts by activating the nuclear factor E2-related factor 2 (Nrf2) pathway, which is vital for the expression of various antioxidant enzymes. This activation leads to enhanced cellular protection against oxidative damage.

Case Study: Cisplatin-Induced Toxicity

A study demonstrated that this compound significantly improved cell survival in human renal mesangial cells exposed to cisplatin, a chemotherapeutic agent known for its nephrotoxic effects. The compound's ability to stabilize Nrf2 and delay its degradation was pivotal in conferring this protective effect, suggesting its potential use in mitigating chemotherapy-induced toxicity .

Neuroprotective Properties

Research indicates that this compound may protect against cerebral ischemic injury. By activating the Nrf2 pathway, it helps reduce oxidative stress in neuronal cells, thus offering potential therapeutic benefits for conditions such as stroke or neurodegenerative diseases .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study: Inhibition of Allergic Reactions

In vitro studies have shown that this compound can inhibit FcεRI-mediated activation in basophilic cells, which are involved in allergic responses. The compound reduced histamine release and calcium influx, indicating its potential as a therapeutic agent for allergic conditions .

Metabolic Health

The compound has been studied for its effects on metabolic disorders. This compound has been shown to alleviate insulin resistance and hepatic steatosis in animal models of obesity. This suggests its role in improving metabolic health and managing conditions like type 2 diabetes .

Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects against cytotoxic agents such as D-galactosamine in liver cell lines. Its ability to mitigate liver damage highlights its potential application in treating liver diseases .

Antidiabetic Potential

In studies involving diabetic animal models, this compound was found to enhance insulin secretion and improve glucose metabolism. This positions it as a promising candidate for developing new antidiabetic therapies .

Data Table: Summary of Applications

Mecanismo De Acción

Eriodictyol-7-O-glucoside exerts its effects primarily through the activation of the Nrf2/ARE pathway. This pathway plays a crucial role in the induction of detoxifying enzymes and antioxidant proteins, providing protection against oxidative stress and inflammation . The compound stabilizes Nrf2, leading to its accumulation and activation of downstream protective responses .

Comparación Con Compuestos Similares

Naringenin 7-O-glucoside: Another flavanone glycoside with similar antioxidant properties.

Hesperidin: A flavonoid glycoside found in citrus fruits with anti-inflammatory and vasoprotective effects.

Diosmin: A flavonoid glycoside used for its vascular protective properties.

Uniqueness: Eriodictyol-7-O-glucoside is unique due to its specific glycosylation at position 7, which enhances its solubility and bioavailability compared to its aglycone form, eriodictyol . This modification also contributes to its distinct biological activities and therapeutic potential.

Propiedades

Número CAS |

38965-51-4 |

|---|---|

Fórmula molecular |

C21H22O11 |

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14?,16-,18-,19+,20-,21+/m1/s1 |

Clave InChI |

RAFHNDRXYHOLSH-MMQMLBMASA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

SMILES isomérico |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Apariencia |

Powder |

melting_point |

215 - 216 °C |

Key on ui other cas no. |

38965-51-4 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.